4-chloro-N-[(furan-2-yl)methyl]-3-(octyloxy)benzene-1-sulfonamide
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Overview
Description
4-chloro-N-[(furan-2-yl)methyl]-3-(octyloxy)benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a chlorobenzene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(furan-2-yl)methyl]-3-(octyloxy)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with furan-2-ylmethanol in the presence of a base to form the sulfonamide intermediate. This intermediate is then reacted with 3-(octyloxy)benzene under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(furan-2-yl)methyl]-3-(octyloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the sulfonamide group can produce amine derivatives.
Scientific Research Applications
4-chloro-N-[(furan-2-yl)methyl]-3-(octyloxy)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its structural similarity to other bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(furan-2-yl)methyl]-3-(octyloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring and chlorobenzene moiety may also contribute to the compound’s overall biological activity by interacting with different pathways.
Comparison with Similar Compounds
Similar Compounds
Furosemide: A diuretic with a similar sulfonamide group.
4-chloro-N-furan-2-ylmethyl-benzamide: Shares structural similarities but lacks the octyloxy group.
Uniqueness
4-chloro-N-[(furan-2-yl)methyl]-3-(octyloxy)benzene-1-sulfonamide is unique due to the presence of the octyloxy group, which can influence its solubility and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C19H26ClNO4S |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-3-octoxybenzenesulfonamide |
InChI |
InChI=1S/C19H26ClNO4S/c1-2-3-4-5-6-7-12-25-19-14-17(10-11-18(19)20)26(22,23)21-15-16-9-8-13-24-16/h8-11,13-14,21H,2-7,12,15H2,1H3 |
InChI Key |
VCGUPYWIMNMCFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)Cl |
Origin of Product |
United States |
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